Isosaccharino-1,4-lactone
Overview
Description
Isosaccharino-1,4-lactone is a lactone derivative of isosaccharinic acid. It is a cyclic ester formed from the intramolecular esterification of isosaccharinic acid. This compound is of significant interest due to its role in the degradation of cellulose under alkaline conditions, which is relevant in various industrial and environmental contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isosaccharino-1,4-lactone can be synthesized from isosaccharinic acid through an intramolecular esterification process. The reaction typically involves the use of acidic or basic catalysts to facilitate the cyclization of the isosaccharinic acid molecule. The equilibrium between isosaccharinic acid and this compound is pH-dependent, with the lactone form being favored at lower pH levels .
Industrial Production Methods: In industrial settings, the production of this compound often involves the alkaline degradation of cellulose. This process generates isosaccharinic acid, which can then be converted to its lactone form under controlled pH conditions. The use of ion chromatography and other analytical techniques is common to monitor and optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Isosaccharino-1,4-lactone undergoes various chemical reactions, including:
Hydrolysis: The lactone ring can be hydrolyzed back to isosaccharinic acid under acidic or basic conditions.
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Hydrolysis: Isosaccharinic acid.
Oxidation: Various oxidized derivatives, depending on the specific conditions.
Reduction: Reduced forms of this compound.
Scientific Research Applications
Isosaccharino-1,4-lactone has several applications in scientific research:
Chemistry: It is used as a model compound to study the degradation of cellulose and the formation of complexing agents for metal ions.
Biology: Research into its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigations into its potential as a therapeutic agent or its role in drug delivery systems.
Mechanism of Action
The mechanism by which isosaccharino-1,4-lactone exerts its effects involves its ability to form complexes with metal ions. This property is particularly relevant in the context of nuclear waste management, where it can affect the solubility and mobility of radioactive elements. The molecular targets and pathways involved include the interaction with metal ions and the subsequent impact on their chemical behavior .
Comparison with Similar Compounds
Isosaccharinic Acid: The precursor to isosaccharino-1,4-lactone, with similar complexing properties but different structural characteristics.
Gluconic Acid: Another sugar acid with complexing abilities, but with a different chemical structure and reactivity.
Lactones: Other lactone compounds, such as gamma-butyrolactone, which share the cyclic ester structure but differ in their chemical properties and applications.
Uniqueness: this compound is unique due to its specific formation from isosaccharinic acid and its role in the degradation of cellulose under alkaline conditions. Its ability to form strong complexes with metal ions sets it apart from other similar compounds, making it particularly valuable in environmental and industrial applications .
Properties
IUPAC Name |
(3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2/t4-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUZIMNQBZNRHZ-NJGYIYPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1(CO)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)[C@]1(CO)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224708 | |
Record name | Isosaccharino-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20261-94-3, 7397-89-9 | |
Record name | erythro-Pentonic acid, 3-deoxy-2-C-(hydroxymethyl)-, γ-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20261-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isosaccharino-1,4-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isosaccharino-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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